N-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylhydrazine with 4-methoxybenzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate to form the triazolothiadiazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Agriculture: It can be used as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazines: Other compounds in this class share similar structural features and biological activities.
Thiazolopyrimidines: These compounds also have a fused ring system and exhibit comparable biological properties.
Uniqueness
N-(4-CHLOROPHENYL)-6-(4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the carboxamide group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C24H20ClN5O2S |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H20ClN5O2S/c1-32-19-13-7-15(8-14-19)20-21(23(31)26-18-11-9-17(25)10-12-18)33-24-28-27-22(30(24)29-20)16-5-3-2-4-6-16/h2-14,20-21,29H,1H3,(H,26,31) |
InChI Key |
WSRDVAVPYJOUDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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